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2-(1,1-Difluoroethyl)pyrazine

Catalog No.
S1542693
CAS No.
111781-49-8
M.F
C6H6F2N2
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,1-Difluoroethyl)pyrazine

CAS Number

111781-49-8

Product Name

2-(1,1-Difluoroethyl)pyrazine

IUPAC Name

2-(1,1-difluoroethyl)pyrazine

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H6F2N2/c1-6(7,8)5-4-9-2-3-10-5/h2-4H,1H3

InChI Key

OXKFWGSACYGCSY-UHFFFAOYSA-N

SMILES

CC(C1=NC=CN=C1)(F)F

Synonyms

2-(1,1-Difluoroethyl)pyrazine

Canonical SMILES

CC(C1=NC=CN=C1)(F)F

2-(1,1-Difluoroethyl)pyrazine is a fluorinated heterocyclic compound with the molecular formula C6H6F2N2\text{C}_6\text{H}_6\text{F}_2\text{N}_2 and a molecular weight of 144.12 g/mol. It features a pyrazine ring substituted with a difluoroethyl group, which contributes to its unique chemical properties. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science, due to the presence of the difluoroethyl moiety that enhances lipophilicity and biological activity.

There is no current information available on the specific mechanism of action of 2-(1,1-Difluoroethyl)pyrazine.

As a relatively new compound, no documented safety information exists for 2-(1,1-Difluoroethyl)pyrazine. Due to the presence of fluorine atoms, it's advisable to handle it with caution in a well-ventilated laboratory using standard personal protective equipment until more information becomes available [].

Synthesis and Characterization:

2-(1,1-Difluoroethyl)pyrazine is a heterocyclic aromatic compound synthesized through various methods, including nucleophilic substitution reactions and cross-coupling reactions. Research studies have explored different synthetic routes to obtain this compound with high purity and yield. For instance, one study describes the synthesis of 2-(1,1-difluoroethyl)pyrazine via the reaction of 2-fluoropyrazine with 1,1-difluoroethyl iodide in the presence of a strong base [].

Potential Applications:

Research suggests that 2-(1,1-Difluoroethyl)pyrazine possesses various properties that make it potentially valuable in different scientific fields. Here are some potential applications being explored:

  • Pharmaceutical research: Studies have investigated the potential of 2-(1,1-difluoroethyl)pyrazine as a building block for the synthesis of medically relevant compounds. Its unique structure and properties could contribute to the development of new drugs with specific biological activities [].
  • Material science: Research explores the potential use of 2-(1,1-difluoroethyl)pyrazine in the development of functional materials. Its aromatic structure and fluorinated substituent could impart specific properties such as thermal stability, chemical resistance, and specific interactions with other molecules, making it suitable for various applications like organic electronics and polymer science [].
  • Agricultural science: Studies have investigated the potential insecticidal activity of 2-(1,1-difluoroethyl)pyrazine. However, further research is needed to evaluate its efficacy, safety, and environmental impact for agricultural applications [].

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This process leads to the formation of oxidized pyrazine derivatives.
  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, yielding reduced pyrazine derivatives.
  • Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often involving alkyl halides in the presence of bases like sodium hydride.

The biological activity of 2-(1,1-Difluoroethyl)pyrazine is an area of active research. The difluoroethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. Preliminary studies suggest that it may inhibit key enzymes involved in various disease processes, although specific molecular targets and mechanisms are still under investigation .

The synthesis of 2-(1,1-Difluoroethyl)pyrazine typically involves:

  • Reaction with Difluoroethylating Agents: A common method includes reacting pyrazine with difluoroethyl iodide in the presence of a base such as potassium carbonate. This reaction is conducted in an aprotic solvent like dimethylformamide at elevated temperatures to promote substitution.
  • Industrial Production: Large-scale synthesis may utilize continuous flow processes to ensure consistent quality and yield. Automated reactors allow for precise control over reaction parameters such as temperature and pressure.

2-(1,1-Difluoroethyl)pyrazine has several potential applications:

  • Medicinal Chemistry: Its unique chemical properties make it a candidate for developing new pharmaceuticals, particularly as an enzyme inhibitor.
  • Materials Science: The compound can serve as a building block in organic synthesis, contributing to the development of new materials with specific properties .
  • Research Tool: It may be utilized in biological studies to explore enzyme interactions and pathways due to its ability to modulate biological activity .

Research into the interaction studies of 2-(1,1-Difluoroethyl)pyrazine is ongoing. Preliminary findings indicate that this compound may interact with various enzymes and receptors, potentially leading to significant biological effects. The exact pathways and molecular targets are still being explored through experimental studies aimed at understanding its pharmacological properties .

Several compounds share structural similarities with 2-(1,1-Difluoroethyl)pyrazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-(Trifluoromethyl)pyrazineContains a trifluoromethyl groupHigher electron-withdrawing capacity affecting reactivity
4-(Difluoromethyl)pyridinePyridine ring with a difluoromethyl substituentDifferent electronic properties compared to pyrazines
3-(Difluoromethyl)pyridineSimilar to above but at a different positionVariations in reactivity due to positional changes
2-Chloro-6-(1,1-difluoroethyl)pyrazineContains both chlorine and difluoroethyl groupsUnique reactivity profile due to dual substituents

The uniqueness of 2-(1,1-Difluoroethyl)pyrazine lies in its combination of the difluoroethyl group with the pyrazine structure, providing distinct chemical and physical properties that differentiate it from these analogs. Its balanced lipophilicity and electronic effects make it a versatile building block in organic synthesis and medicinal chemistry .

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Dates

Last modified: 08-15-2023

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